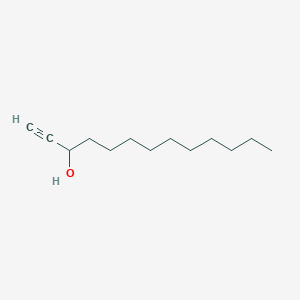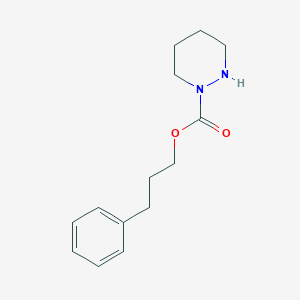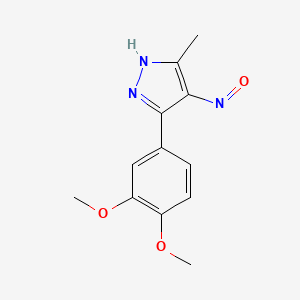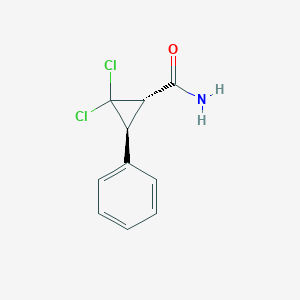
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide is a complex organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and an oxathiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the oxathiazolidine ring and the introduction of the sulfonyl and phenyl groups. Common reagents used in these reactions include sulfonyl chlorides, phenyl derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and rigorous purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. The oxathiazolidine ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- ®-5,5-DiMethyl-4-phenyl-3-(toluene-4-sulfonyl)-[1,2,3]oxathiazolidine 2-oxide
- Other oxathiazolidine derivatives with varying substituents on the ring and sulfonyl group.
Uniqueness
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide stands out due to its specific stereochemistry and the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with biological targets. This unique combination of structural features makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
620627-49-8 |
|---|---|
Fórmula molecular |
C19H23NO4S2 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide |
InChI |
InChI=1S/C19H23NO4S2/c1-4-19(5-2)18(16-9-7-6-8-10-16)20(25(21)24-19)26(22,23)17-13-11-15(3)12-14-17/h6-14,18H,4-5H2,1-3H3/t18-,25+/m1/s1 |
Clave InChI |
JCDRIMPDNUSLQY-CJAUYULYSA-N |
SMILES isomérico |
CCC1([C@H](N([S@@](=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3)CC |
SMILES canónico |
CCC1(C(N(S(=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)


![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
![(2Z)-3-butyl-1,1-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12585052.png)
![2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene](/img/structure/B12585053.png)



![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine](/img/structure/B12585078.png)
